![molecular formula C23H28N4O2 B6341681 tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate CAS No. 1184981-44-9](/img/structure/B6341681.png)
tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate
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Overview
Description
“tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Antimicrobial and Antifungal Applications
This compound has shown promising results in combating a range of bacterial and fungal pathogens . Its efficacy against Gram-positive and Gram-negative bacteria, as well as its antifungal properties, make it a valuable asset in the development of new antimicrobial agents. The potential to address drug-resistant strains could be particularly significant in clinical settings.
Therapeutic Potential in Medicine
Imidazole derivatives, like the one , are known for their broad therapeutic applications . They have been utilized in the treatment of various conditions, including antibacterial, antifungal, anti-inflammatory, and antitumor activities. This compound’s structure suggests it could be a candidate for drug development, contributing to treatments for diseases that require modulation of biological pathways.
Agricultural Applications
The antimicrobial properties of this compound extend to agricultural uses, where it could help in controlling plant diseases caused by microbial pathogens . Its application could lead to the development of new fungicides or bactericides, helping to protect crops and ensure food security.
Material Science
In material science, the compound’s robust chemical structure could be explored for the development of new materials with specific properties, such as enhanced durability or resistance to environmental stressors . Its potential applications in coatings or as a functional additive in polymers could be areas of interest.
Environmental Science
The compound’s antimicrobial properties could also be beneficial in environmental science, particularly in the bioremediation of contaminated sites . By breaking down or inhibiting harmful microorganisms, it could play a role in cleaning up environmental pollutants and contributing to sustainability efforts.
Biochemical Research
In biochemistry, this compound could be used as a probe or a reagent in studying biological systems . Its unique interactions with various biomolecules could provide insights into cellular processes, enzyme functions, and the molecular basis of diseases.
Mechanism of Action
Target of Action
The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by inhibiting its function . This interaction results in the inhibition of ergosterol formation, which is essential for maintaining the integrity and fluidity of fungal cell membranes .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell membrane .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico . .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been shown to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
properties
IUPAC Name |
tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-23(2,3)29-22(28)26-14-13-25(20(17-26)18-9-5-4-6-10-18)16-19-15-24-21-11-7-8-12-27(19)21/h4-12,15,20H,13-14,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMXTPYYDXANRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)CC3=CN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate |
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